molecular formula C13H20N2O2S B1296250 n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 7355-01-3

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B1296250
CAS No.: 7355-01-3
M. Wt: 268.38 g/mol
InChI Key: AZAWSEXGTCHBKL-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 7355-01-3) is an organic compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . It belongs to the class of 1,2,3,4-tetrahydroquinoline (THQ) sulfonamides. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a myriad of synthetic pharmaceuticals and natural products with diverse biological activities . Recent scientific investigations highlight the significant potential of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel antimicrobial agents . These compounds have demonstrated notable antifungal properties against species such as Aspergillus and Penicillium . This makes this compound a valuable chemical building block for researchers developing new solutions to combat microbial contamination and fungal pathogens. Furthermore, structurally similar tetrahydroquinoline sulfonamide compounds are being explored as inhibitors of dimetalloenzymes, including bacterial metallo-β-lactamases, suggesting potential application in addressing antibiotic resistance . Beyond infectious disease research, the tetrahydroquinoline core is a key structural motif in compounds evaluated for a wide range of therapeutic areas, including as neuroprotective agents and for the treatment of central nervous system disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAWSEXGTCHBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994317
Record name N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID80994317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-01-3
Record name NSC5459
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for synthesizing quinoline derivatives. The process typically follows these steps:

  • Step 1 : Reaction of isatin with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form a 2-oxo-1,2-dihydroquinoline derivative.

  • Step 2 : Sulfochlorination of the resulting product leads to the formation of sulfonyl derivatives.

Step Reaction Conditions Yield
1 Isatin + Diethyl Malonate → 2-Oxo-1,2-dihydroquinoline Sodium Ethoxide, Ethanol High
2 2-Oxo-1,2-dihydroquinoline + SO₂Cl₂ → Sulfonamide Intermediate CHCl₃, Room Temp Moderate

Cyclization Reactions

Cyclization can be achieved through several methods:

  • Condensation Reactions : Utilizing amines and aldehydes or ketones can yield tetrahydroquinolines through condensation followed by reduction.

  • Heating Conditions : Reactions are often carried out at elevated temperatures (50–120 °C) to promote cyclization.

Step Reaction Conditions Yield
1 Amine + Aldehyde → Tetrahydroquinoline Intermediate Heat (60–100 °C) High
2 Tetrahydroquinoline Intermediate + SO₂Cl₂ → n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide DMF, Base Moderate

Microwave-Assisted Synthesis

Microwave-assisted synthesis significantly improves efficiency:

  • Procedure : A mixture of starting materials is subjected to microwave irradiation which accelerates the reaction rate.
Step Reaction Conditions Yield
1 Starting Materials → Tetrahydroquinoline Derivative Microwave Irradiation Very High

Recent studies indicate that various synthetic methods yield this compound with varying degrees of efficiency:

  • Traditional methods often yield between 40% to 70% depending on the complexity of the substrate and reaction conditions.

  • Microwave-assisted techniques have shown yields exceeding 90%, demonstrating their effectiveness in modern organic synthesis.

The synthesis of this compound can be achieved through multiple pathways including Pfitzinger reactions, cyclization reactions under heat or microwave conditions. Each method has its advantages and limitations regarding yield and complexity. Continued research into optimizing these methods will enhance the efficiency and applicability of this compound in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Diethyl vs. However, the dimethyl analog is better characterized for stability and hazards.
  • Oxo Group Impact: The introduction of a 2-oxo group (e.g., 2-oxo-N-aryl derivatives) significantly enhances biological activity, as seen in compound 66 (AC50 = 90 nM for PKM2 activation), compared to non-oxo analogs like N-(4-Chloro-3-fluorophenyl)-7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide (AC50 = 90 µM) .
  • Aryl vs. Alkyl Substitutions : Aryl groups on the sulfonamide nitrogen (e.g., N-aryl in ) improve target selectivity and potency, whereas alkyl groups (diethyl, dimethyl) may prioritize physicochemical properties over activity.

Physicochemical and Stability Profiles

  • Metabolic Stability : The 2-oxo-N-aryl analogs exhibit superior microsomal stability compared to alkyl-substituted derivatives, making them more viable for in vivo applications .
  • Hazard Profiles : The dimethyl analog () carries warnings for acute toxicity (H302), skin/eye irritation (H315-H319), and respiratory irritation (H335), whereas hazards for the diethyl variant remain uncharacterized.
  • Commercial Availability : Both the diethyl and 2-oxo derivatives are discontinued (CymitQuimica), while the dimethyl analog is temporarily out of stock, reflecting supply chain or synthesis challenges .

Biological Activity

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a tetrahydroquinoline core substituted with a sulfonamide group, which is critical for its biological activity. The sulfonamide moiety is known to influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This mechanism is similar to other sulfonamides that have been widely used as antibiotics.

  • Inhibition of Bacterial Growth : In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Streptococcus pneumoniae8

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against several viruses. The compound has shown efficacy against coxsackievirus B and other enteroviruses.

  • Mechanism of Action : The antiviral activity is believed to stem from the inhibition of viral replication processes. Studies report an EC50 value comparable to established antiviral agents.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Case Study : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

  • Sulfonamide Group : Essential for antimicrobial activity; modifications to this group can lead to loss of efficacy.
  • Tetrahydroquinoline Core : Variations in substituents on the core can enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and its derivatives?

  • Methodological Answer : The synthesis of tetrahydroquinoline sulfonamides typically involves cyclization reactions followed by sulfonamide functionalization. For example, substituted tetrahydroquinolines can be synthesized via acid-catalyzed cyclization of nitroarenes with ketones or aldehydes, followed by sulfonation at the 6-position. The diethylamino group is introduced via nucleophilic substitution or reductive amination . Optimization of reaction conditions (e.g., catalyst choice, solvent, temperature) is critical for yield and regioselectivity.

Q. How do structural modifications to the tetrahydroquinoline scaffold influence PKM2 activation potency?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the aryl ring (e.g., electron-withdrawing groups) and the sulfonamide moiety significantly affect PKM2 activation. For instance, replacing the 2-oxo group with a diethylamino group (as in this compound) enhances metabolic stability while maintaining nanomolar potency (AC50 = 90 nM in analog studies). Substituent positioning (e.g., para vs. meta) also impacts isoform selectivity .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms regiochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Stability studies (e.g., microsomal t1/2 = 277.2 min in HLM) assess metabolic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC50 values for PKM2 activators across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., ATP concentration, cell lines) or normalization methods. To standardize results:

  • Use isogenic cell lines (e.g., PKM2-knockout vs. wild-type) to confirm target specificity.
  • Include positive controls (e.g., TEPP-46, DASA-10) and report EC50 values relative to these benchmarks.
  • Validate assays via orthogonal methods (e.g., Western blot for PKM2 dimer-tetramer ratios) .

Q. What in silico approaches are effective for predicting binding interactions between this compound and PKM2?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model ligand-receptor interactions. Focus on the allosteric binding site near the C-terminal domain of PKM2. Pharmacophore models derived from co-crystal structures (e.g., PDB: 4G1N) guide substituent optimization for enhanced binding affinity and selectivity .

Q. What strategies optimize selectivity for PKM2 over other pyruvate kinase (PK) isoforms?

  • Methodological Answer :

  • Introduce bulky substituents (e.g., aryl groups) to exploit steric differences between PKM2 and PKM1/other isoforms.
  • Use isoform-specific activity assays (e.g., PKM1 vs. PKM2 enzymatic assays) to screen derivatives.
  • Prioritize compounds with low efflux ratios (e.g., 0.84 in Caco-2 permeability assays) to minimize off-target effects .

Data Contradiction Analysis

  • Key Contradiction : reports AC50 = 90 nM for a related analog, while cites EC50 values in the micromolar range for other activators.
    • Resolution : Differences may stem from assay types (e.g., cell-free enzymatic vs. cellular viability assays). Confirm activity using both biochemical (e.g., PKM2 activation) and functional (e.g., apoptosis induction in A549 cells) endpoints .

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